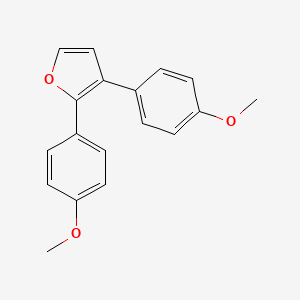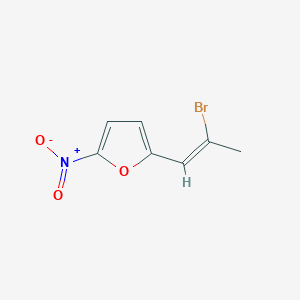
2-(2-Bromoprop-1-enyl)-5-nitrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoprop-1-enyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a bromopropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-1-enyl)-5-nitrofuran typically involves the bromination of a propenyl group followed by the introduction of a nitro group to the furan ring. One common method involves the reaction of 2-propenylfuran with bromine in the presence of a catalyst to yield the bromopropenyl derivative. The nitro group can then be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoprop-1-enyl)-5-nitrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromoprop-1-enyl)-5-nitrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoprop-1-enyl)-5-nitrofuran involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromopropenyl group can also participate in electrophilic reactions, contributing to the compound’s reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-phenylpropane: Similar in structure but lacks the nitro group and furan ring.
2-Bromoacetophenone: Contains a bromine atom and a phenyl group but differs in the functional groups attached to the ring.
Uniqueness
2-(2-Bromoprop-1-enyl)-5-nitrofuran is unique due to the presence of both a nitro group and a bromopropenyl group on a furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H6BrNO3 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
2-[(Z)-2-bromoprop-1-enyl]-5-nitrofuran |
InChI |
InChI=1S/C7H6BrNO3/c1-5(8)4-6-2-3-7(12-6)9(10)11/h2-4H,1H3/b5-4- |
Clé InChI |
HZLSBQZGGWHNLJ-PLNGDYQASA-N |
SMILES isomérique |
C/C(=C/C1=CC=C(O1)[N+](=O)[O-])/Br |
SMILES canonique |
CC(=CC1=CC=C(O1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



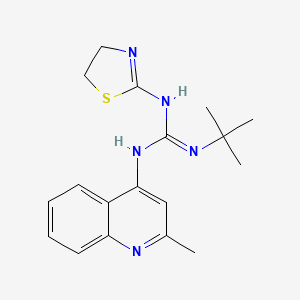
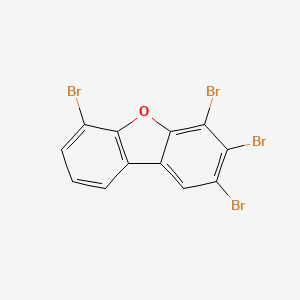
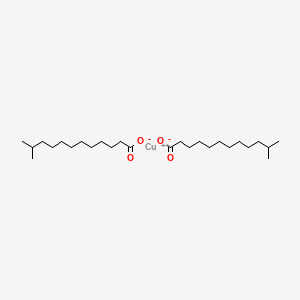
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
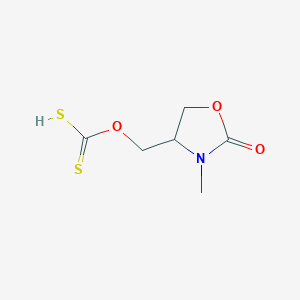
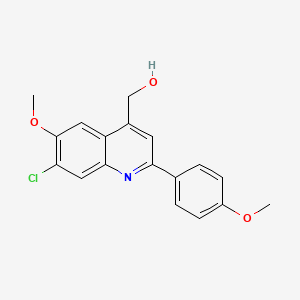
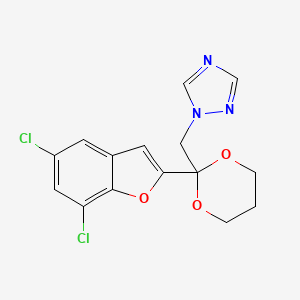
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
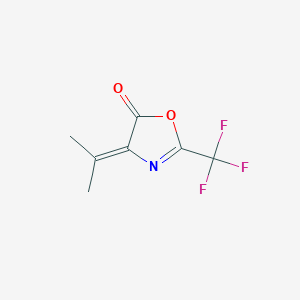
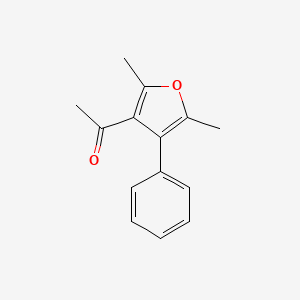
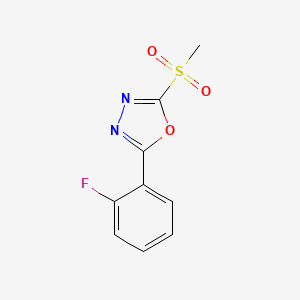
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
